4-(3,5-Dichlorophenyl)-3-fluorophenol

Description

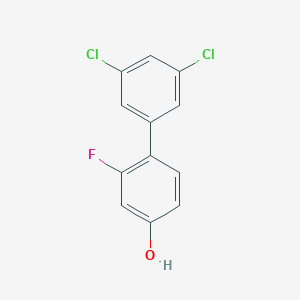

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-3-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2FO/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYQWQVHTXWTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684453 |

Source

|

| Record name | 3',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-60-4 |

Source

|

| Record name | [1,1′-Biphenyl]-4-ol, 3′,5′-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation for 4 3,5 Dichlorophenyl 3 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 4-(3,5-dichlorophenyl)-3-fluorophenol, one would expect to observe distinct signals for each unique proton in the molecule. The hydroxyl (-OH) proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic protons would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom. The integration of these signals would correspond to the number of protons they represent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom would produce a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents (chlorine, fluorine, hydroxyl, and the other phenyl ring). The carbon atoms bonded to the electronegative chlorine and fluorine atoms would be expected to resonate at lower fields (higher ppm values).

A hypothetical data table for the expected NMR signals is presented below.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Hydroxyl Proton (-OH) | Broad singlet, variable | - |

| Aromatic Protons | Multiplets, ~6.5-7.5 | - |

| Carbon atoms of the dichlorophenyl ring | - | ~125-140 |

| Carbon atoms of the fluorophenol ring | - | ~110-160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce signals in the 1450-1600 cm⁻¹ range. The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 1200 cm⁻¹.

A summary of expected IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretching, broad | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1200-1300 |

| C-F | Stretching | 1000-1200 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry Techniques (e.g., GC-MS for product confirmation)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it can also confirm the purity and identity of a synthesized product.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with [M+2]⁺ and [M+4]⁺ peaks having relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively. Fragmentation of the molecular ion would lead to various daughter ions, providing further structural information.

X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal the absolute structure of the molecule. It would confirm the connectivity of the atoms and provide insights into the dihedral angle between the two phenyl rings, which is a key conformational feature. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group, could also be elucidated.

Computational Chemistry and Theoretical Investigations of 4 3,5 Dichlorophenyl 3 Fluorophenol

Molecular Orbital Theory and Reactivity DescriptorsDetailed analyses, including Frontier Molecular Orbital (FMO) calculations (HOMO-LUMO energy gap), the determination of global reactivity descriptors such as chemical potential, and Natural Bond Orbital (NBO) analysis for stability and hyperconjugation of 4-(3,5-Dichlorophenyl)-3-fluorophenol, are not present in the accessible scientific literature.

In the absence of specific research, any attempt to provide the requested data and analysis would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published sources.

Electrostatic Potential Mapping and Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, including biological receptors or chemical reagents. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded onto the surface, providing an intuitive guide to the molecule's electrophilic and nucleophilic sites.

The color scheme in an MEP map typically ranges from red to blue. Regions with the most negative electrostatic potential, indicating an excess of electrons and a propensity to act as a nucleophile or hydrogen bond acceptor, are colored red. Conversely, areas with the most positive electrostatic potential, which are electron-deficient and likely to be electrophilic sites or hydrogen bond donors, are colored blue. Intermediate potential values are represented by other colors, such as yellow and green, with the potential distribution increasing in the order of red < yellow < green < blue. researchgate.net

For this compound, the MEP map would reveal distinct regions of differing electrostatic potential, guiding the prediction of its interaction sites.

Negative Potential Regions: The most significant region of negative electrostatic potential is expected around the oxygen atom of the hydroxyl (-OH) group due to the high electronegativity of oxygen and the presence of lone pair electrons. This area would be the primary site for hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor. The fluorine atom and the two chlorine atoms would also contribute to regions of negative potential, although likely less intense than that of the hydroxyl oxygen.

Positive Potential Regions: A prominent region of positive electrostatic potential would be located on the hydrogen atom of the hydroxyl group. This makes the hydroxyl group a strong hydrogen bond donor. The hydrogen atoms on the phenyl rings would exhibit moderately positive potential.

Zero Potential Regions: The carbon backbones of the phenyl rings would largely constitute the regions of near-zero potential, shown as green.

The prediction of these sites is crucial for understanding the molecule's potential biological activity and its interactions with other molecules. For instance, the ability to act as both a hydrogen bond donor and acceptor suggests that this compound could effectively bind within the active site of a protein.

Below is a table summarizing the predicted electrostatic potential characteristics for the key functional groups of the molecule.

| Functional Group/Region | Predicted Electrostatic Potential | Interaction Propensity |

| Hydroxyl Oxygen | Strongly Negative | Hydrogen Bond Acceptor, Nucleophilic Site |

| Hydroxyl Hydrogen | Strongly Positive | Hydrogen Bond Donor, Electrophilic Site |

| Fluorine Atom | Moderately Negative | Hydrogen Bond Acceptor |

| Chlorine Atoms | Moderately Negative | Halogen Bonding, Weak Hydrogen Bond Acceptor |

| Phenyl Ring Hydrogens | Weakly Positive | Weak Electrophilic Sites |

| Aromatic Rings | Near-Zero to Slightly Negative | π-π Stacking Interactions |

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational method used to identify the preferred three-dimensional arrangements (conformers) of a molecule and to determine their relative stabilities. nih.gov Molecules are not static entities; they can rotate around single bonds, leading to various spatial orientations. A potential energy surface (PES) scan is often employed, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. researchgate.netdergipark.org.tr This process allows for the mapping of the conformational energy landscape and the identification of low-energy, stable conformers.

Planar Conformation: A conformation where the two rings are coplanar (dihedral angle of 0° or 180°) would likely be a high-energy state due to significant steric clashes between the hydrogen atoms on the adjacent rings.

Twisted (Non-planar) Conformation: The lowest energy conformer is expected to be a twisted or non-planar structure. In this arrangement, the phenyl rings are rotated relative to each other, minimizing steric repulsion. The optimal dihedral angle would represent a balance between minimizing steric hindrance and maintaining some degree of electronic conjugation between the rings.

The results of a conformational analysis can be summarized in a table that shows the relative energies of different conformers. This data is critical for understanding which molecular shapes are most likely to be present under physiological conditions and thus which shapes are relevant for biological activity.

| Conformer Description | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) | Stability |

| Global Minimum | ~45° | 0.00 | Most Stable |

| Local Minimum | ~135° | 0.50 | Stable |

| Transition State (Planar) | 0° / 180° | 5.0 - 10.0 | Unstable |

| Transition State (Perpendicular) | 90° | 2.0 - 4.0 | Unstable |

Note: The values presented in this table are hypothetical and serve to illustrate the expected results from a conformational analysis study.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecules and molecular systems. nih.gov An MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. This provides a detailed view of the molecule's dynamic motions, conformational changes, and interactions with its environment (e.g., a solvent like water or a lipid bilayer) at an atomic level.

For this compound, MD simulations could provide several key insights:

Solvation Effects: By simulating the molecule in a box of water molecules, one can study how it interacts with the solvent, including the formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and surrounding water.

Conformational Dynamics: While conformational analysis identifies stable energy minima, MD simulations reveal how the molecule explores these different conformations over time. It can show the frequency of transitions between different twisted states and the flexibility of the molecule in a dynamic environment.

Interaction with Biological Targets: If the structure of a relevant protein target is known, MD simulations can be used to model the binding of this compound to the protein's active site. These simulations can help assess the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies.

An MD simulation is defined by a set of parameters that control the physics of the simulation. The outputs provide a wealth of data on the system's properties over time.

| Simulation Parameter/Output | Description/Purpose | Example for this compound |

| Force Field | A set of parameters that defines the potential energy of the system. | AMBER, CHARMM, or OPLS are commonly used for organic molecules. |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P or SPC/E for water. |

| Simulation Time | The total time period over which the system is simulated. | Typically in the range of nanoseconds (ns) to microseconds (µs). |

| Temperature & Pressure | Controlled to mimic experimental or physiological conditions. | 300 K (Kelvin), 1 atm (atmosphere). |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions, used to assess the stability of the molecule's structure or its binding pose. | Analysis of RMSD would show if the molecule remains in a stable conformation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | An RDF for water around the hydroxyl group would quantify the hydrogen bonding structure. |

These theoretical investigations, from electrostatic potential mapping to molecular dynamics simulations, provide a comprehensive, atom-level understanding of the chemical properties and potential behavior of this compound.

Structure Activity Relationship Sar Studies of 4 3,5 Dichlorophenyl 3 Fluorophenol Derivatives

Impact of Halogen Substitution Patterns (Dichloro and Fluoro) on Activity Profiles

The substitution pattern in 4-(3,5-Dichlorophenyl)-3-fluorophenol—with chlorine atoms on one ring and a fluorine atom on the other—creates a unique profile of electron distribution and steric hindrance that defines its biological interactions.

The positioning of halogen atoms significantly impacts biological activity, a phenomenon known as positional isomerism. For instance, studies on dichlorinated biphenyls and other aromatic compounds show that different isomers can have vastly different effects. The 3,5-dichloro substitution pattern, as seen in the subject compound, avoids bulky groups in the ortho positions (positions 2, 2', 6, and 6'). This lack of ortho substitution minimizes steric hindrance, allowing for easier rotation around the single bond connecting the two phenyl rings. libretexts.orgyoutube.com

Conversely, isomers with ortho substituents, such as a hypothetical 2,4-dichloro analog, would experience restricted rotation. libretexts.orgyoutube.com This steric clash can force the phenyl rings into a more twisted, non-planar conformation, which may either enhance or inhibit binding to a specific receptor, depending on the target's topology. nih.gov Research on biphenyl (B1667301) antimicrobial peptidomimetics has demonstrated that positional isomers exhibit significant differences in efficacy. For example, moving substituents between positions on the biphenyl core resulted in notable changes in activity against various bacterial strains, highlighting that molecular shape is a key determinant of the activity spectrum. nih.govnih.gov

In the context of enzyme induction, the substitution pattern is also crucial. For certain cytochrome P450 enzymes, a key requirement for binding is the presence of lateral halogen substituents and a relatively coplanar structure. nih.gov Therefore, a 3,5-dichloro substitution might allow for a conformation that fits a receptor pocket, whereas a 2,4-dichloro isomer might be too sterically hindered to bind effectively.

Table 1: Illustrative Impact of Positional Isomerism on Antibacterial Activity of Biphenyl Derivatives (Note: Data is based on analogous biphenyl peptidomimetic compounds to illustrate the principle of positional isomer effects.)

| Isomer Position | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 2,2'-disubstituted | P. aeruginosa | 16 µg/mL | nih.gov |

| 4,X'-disubstituted | P. aeruginosa | 2 µg/mL | nih.gov |

| 2,X'-disubstituted | A. baumannii | 4 µg/mL | nih.govnih.gov |

| 3,X'-disubstituted | A. baumannii | 4 µg/mL | nih.govnih.gov |

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance desired properties. tandfonline.com Fluorine's high electronegativity and small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a hydrogen isostere, often with minimal steric disruption. tandfonline.com However, its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring. libretexts.orgtandfonline.com

Biological Interactions: The fluorine atom can enhance binding affinity to target proteins through various mechanisms. It can form favorable electrostatic or hydrogen-bond interactions with receptor residues. benthamscience.comresearchgate.net The electron-withdrawing effect of fluorine can also modulate the acidity of the nearby phenolic hydroxyl group, influencing its ionization state and hydrogen-bonding capability. nih.gov

Role of the Phenolic Hydroxyl Group in Receptor Binding and Biological Action

The phenolic hydroxyl (-OH) group is a critical functional group that often acts as a key anchor in receptor binding. researchgate.net Its ability to both donate and accept hydrogen bonds allows it to form strong, specific interactions with amino acid residues (such as glutamate, arginine, or asparagine) in a protein's binding pocket. researchgate.net

The biological and pharmaceutical activities of many phenolic compounds are directly attributed to this hydroxyl group in conjunction with the aromatic ring. researchgate.net In studies of various phenolic structures, the chemical modification or removal of the -OH group often leads to a significant loss of biological activity, confirming its essential role. pjmhsonline.com For instance, in certain coumarin (B35378) derivatives, the phenolic hydroxyl group was found to be beneficial for their antioxidant and antiproliferative activities. pjmhsonline.com The antioxidant potential, in particular, is often linked to the ability of the phenolic -OH group to donate a hydrogen atom to neutralize free radicals. nih.gov The presence of a second hydroxyl group can sometimes lead to intramolecular hydrogen bonding, which can either increase or decrease this potential depending on the geometry. researchgate.netnih.gov

Investigation of Substituent Effects on Peripheral Aromatic Rings (Dichlorophenyl and Fluorophenol moieties)

Steric Effects: Steric hindrance, or the spatial arrangement and size of atoms, plays a major role in the conformation of biphenyl compounds. numberanalytics.com Large substituents in the ortho positions can restrict rotation around the central C-C bond, leading to stable, non-planar conformations known as atropisomers. libretexts.org In this compound, the substituents are in the meta and para positions, which minimizes direct steric clash between the rings, allowing for greater conformational flexibility compared to ortho-substituted analogs. libretexts.orgyoutube.com

Electronic Effects: Halogens exert a dual electronic influence: a resonance effect (+M) that donates electron density to the ring and an inductive effect (-I) that withdraws electron density. quora.compressbooks.pub For halogens, the inductive effect is generally stronger, making them deactivating groups in electrophilic aromatic substitution. libretexts.orglibretexts.org

Dichlorophenyl Ring: The two chlorine atoms strongly withdraw electron density via the inductive effect, making this ring electron-poor.

Fluorophenol Ring: The fluorine atom also has a strong inductive-withdrawing effect. libretexts.org The hydroxyl group, however, is a powerful activating group that donates electron density through resonance. pressbooks.pub This creates a complex electronic landscape on the fluorophenol ring. The interplay of these activating and deactivating groups influences how the molecule interacts with electron-rich or electron-poor regions of a biological target.

Lipophilicity, often measured as the partition coefficient (logP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). nih.gov Halogenation is a common strategy to modulate lipophilicity.

Table 2: Illustrative Lipophilicity (logP) of Substituted Aromatic Compounds (Note: This table provides examples of how different substituents affect calculated logP values to illustrate the principle of lipophilicity modulation. Values are approximations.)

| Compound | Calculated logP | Key Substituents |

| Phenol (B47542) | 1.46 | -OH |

| Chlorobenzene | 2.84 | -Cl |

| 1,3-Dichlorobenzene | 3.53 | -Cl, -Cl |

| Fluorobenzene | 2.27 | -F |

| Biphenyl | 3.90 | - |

| 4-Chlorobiphenyl | 4.47 | -Cl |

Development of Focused Libraries for SAR Exploration

The development of focused libraries is a strategic approach in medicinal chemistry to efficiently explore the structure-activity relationships around a core scaffold. This process involves the systematic synthesis of a curated set of analogs where specific regions of the lead molecule are varied. For the this compound core, a focused library would be designed to probe the importance of the phenolic hydroxyl group, the fluorine substituent, and the dichlorophenyl ring system.

The design of such a library often begins with computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict which modifications are most likely to enhance biological activity. rsc.org These in silico techniques help to prioritize the synthesis of compounds that are predicted to have favorable interactions with the target protein, thereby saving time and resources. rsc.org

A focused library for this compound derivatives would likely involve several key modifications:

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a common hydrogen bond donor and acceptor and can be crucial for binding to a biological target. nih.gov A focused library would explore the impact of replacing this group with other functionalities. For instance, etherification to a methoxy (B1213986) group would eliminate the hydrogen bond donating ability while retaining some hydrogen bond accepting character. Esterification or conversion to an amine would introduce different electronic and steric properties.

Exploration of the Fluorine Position and Substitution: The fluorine atom can significantly impact a molecule's pKa, lipophilicity, and metabolic stability. nih.govcambridgemedchemconsulting.com A library would include analogs where the fluorine is moved to other positions on the phenol ring to understand the optimal placement for activity. Additionally, replacing the fluorine with other halogens (Cl, Br) or small electron-withdrawing groups (e.g., CN) would help to elucidate the role of electronics and sterics at this position.

Variations of the Dichlorophenyl Ring: The 3,5-dichloro substitution pattern on the phenyl ring is a common feature in many kinase inhibitors. A focused library would explore other substitution patterns (e.g., 2,4-dichloro, 3,4-dichloro) to determine the ideal arrangement for target engagement. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to improved potency or selectivity.

The synthesis of these focused libraries can be achieved through various chemical strategies, including parallel synthesis and combinatorial chemistry, which allow for the rapid generation of a diverse set of compounds from a common intermediate. Once synthesized, these libraries are screened against the biological target to generate SAR data.

The following data tables illustrate hypothetical results from the screening of a focused library of this compound derivatives against a target kinase.

Table 1: SAR of Modifications to the Phenolic Hydroxyl Group

| Compound ID | R1-Group | Kinase Inhibition (IC50, nM) |

| 1a | -OH | 50 |

| 1b | -OCH3 | 250 |

| 1c | -NH2 | 150 |

| 1d | -OAc | 500 |

This table illustrates that the free hydroxyl group is likely crucial for potent activity, as its replacement with a methoxy, amine, or acetate (B1210297) group leads to a decrease in inhibitory potency.

Table 2: SAR of Modifications to the Fluorine Substituent

| Compound ID | R2-Group | Kinase Inhibition (IC50, nM) |

| 2a | 3-F | 50 |

| 2b | 2-F | 100 |

| 2c | 4-F | 300 |

| 2d | 3-Cl | 80 |

This table suggests that the position and nature of the halogen on the phenol ring are important. A fluorine at the 3-position provides the best activity, while moving it to other positions or replacing it with a larger halogen like chlorine is detrimental.

Table 3: SAR of Modifications to the Dichlorophenyl Ring

| Compound ID | Phenyl Ring Substitution | Kinase Inhibition (IC50, nM) |

| 3a | 3,5-dichloro | 50 |

| 3b | 2,4-dichloro | 120 |

| 3c | 3,4-dichloro | 200 |

| 3d | 4-chloro | 450 |

This table highlights the importance of the 3,5-dichloro substitution pattern for optimal kinase inhibition. Other substitution patterns or a single chloro substituent result in reduced activity.

The data generated from these focused libraries provide a detailed understanding of the SAR for the this compound scaffold, guiding the rational design of next-generation inhibitors with improved properties.

Molecular Interaction and Binding Mechanism Analyses for 4 3,5 Dichlorophenyl 3 Fluorophenol Analogues

Ligand-Target Interaction Profiling (e.g., protein-ligand complexes)

The interaction of a ligand with its target, typically a protein, is a multifaceted process involving a variety of non-covalent interactions. The specific nature and strength of these interactions determine the affinity and specificity of the ligand for its target. For analogues of 4-(3,5-dichlorophenyl)-3-fluorophenol, which feature halogenated aromatic rings and a hydroxyl group, several key types of interactions are prominent.

Hydrogen bonds are crucial directional interactions that contribute significantly to the binding affinity and specificity of a ligand. The phenolic hydroxyl group in this compound analogues is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs). libretexts.org In a protein's binding pocket, this hydroxyl group can form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine, or with the peptide backbone.

Studies on related halogenated phenols, such as di-p-chlorophenyl hydrogen phosphate, have demonstrated the formation of strong hydrogen bonds. iucr.org In this particular crystal structure, hydrogen bonds are observed between successive molecules. iucr.org The presence of electronegative halogen atoms on the phenyl rings can influence the acidity of the phenolic proton, thereby modulating the strength of the hydrogen bond. For a molecule to form a hydrogen bond, it must contain a hydrogen atom directly bonded to a highly electronegative atom like nitrogen, oxygen, or fluorine. youtube.com Intramolecular hydrogen bonds can also occur within a single molecule if it contains both a hydrogen donor and an acceptor in close proximity. libretexts.org

| Interaction Type | Potential Interacting Groups on Analogues | Potential Interacting Residues in Proteins |

| Hydrogen Bond Donor | Phenolic -OH | Aspartate, Glutamate, Serine, Threonine, Peptide Backbone Carbonyl |

| Hydrogen Bond Acceptor | Phenolic -OH, Fluorine | Arginine, Lysine, Histidine, Serine, Threonine, Peptide Backbone Amide |

Hydrophobic interactions are a major driving force for the binding of nonpolar molecules or nonpolar regions of molecules in an aqueous environment. The dichlorophenyl and fluorophenyl rings of the analogues are significantly hydrophobic and are expected to engage in favorable interactions with hydrophobic pockets within a protein's binding site. These pockets are typically lined with nonpolar amino acid residues such as valine, leucine, isoleucine, phenylalanine, and tryptophan.

The optimization of hydrophobic interactions can enhance the binding affinity and biological activity of a compound. nih.gov Research on kinase inhibitors has highlighted the importance of the inhibitor binding pocket being primarily dominated by hydrophobic interactions. nih.gov The burying of nonpolar surfaces upon ligand binding is a key aspect of this interaction, although the thermodynamic signatures can be complex, with favorable changes in enthalpy sometimes offset by unfavorable changes in entropy. nih.govlibretexts.org

The aromatic rings of this compound analogues are capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, which arise from the electrostatic interaction between the quadrupole moments of the aromatic rings, can be a significant contributor to binding affinity and stability.

The geometry of these interactions can vary, including face-to-face, edge-to-face (T-shaped), and parallel-displaced arrangements. Studies on dichlorophenyl-containing compounds have shown evidence of π-π stacking interactions between the substituted aromatic rings. researchgate.net The presence of electron-withdrawing halogen atoms can modulate the electronic properties of the aromatic rings, influencing the nature and strength of these π-π interactions. nih.gov Non-covalent π-π stacking interactions are known to be crucial for the stability of protein secondary and tertiary structures and for ligand binding within protein active sites. nih.gov

| Aromatic Interaction Type | Involving Groups on Analogues | Interacting Aromatic Amino Acids |

| π-π Stacking | Dichlorophenyl ring, Fluorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| C-H···π | C-H bonds on the aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a lone pair on an oxygen, nitrogen, or sulfur atom. wikipedia.org The chlorine atoms on the dichlorophenyl ring of the analogues can participate in halogen bonds. This interaction is directional, occurring along the axis of the carbon-halogen bond. acs.org

In the context of protein-ligand binding, halogen bonds can form with backbone carbonyl oxygens or with the side chains of amino acids like serine, threonine, aspartate, and glutamate. Studies on dihalophenols have provided evidence for the existence and importance of halogen bonds in their crystal structures. nih.gov The strength of a halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.org The presence of multiple halogen atoms can lead to complex interaction patterns, including halogen-halogen contacts. nih.gov

Computational Docking Studies for Binding Mode Prediction

Computational docking is a powerful tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule, such as a protein. youtube.com For analogues of this compound, docking studies can provide valuable insights into their potential binding modes within a target's active site. youtube.com

These simulations place the ligand in various positions and conformations within the binding site and use a scoring function to estimate the binding energy for each pose. youtube.com The results can identify key interacting residues and the types of interactions involved, such as hydrogen bonds, hydrophobic contacts, and halogen bonds. Docking studies on related dichlorophenyl derivatives have been used to understand their binding mechanisms and to guide the design of new compounds with improved affinity and selectivity. nih.govnih.gov The process typically involves preparing the protein and ligand structures, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scores. youtube.com

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its behavior over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal the flexibility of the ligand and protein, the stability of their interactions, and the role of solvent molecules.

For analogues of this compound, MD simulations can be used to:

Assess the stability of the docked pose: By simulating the complex over nanoseconds or longer, the stability of the predicted binding mode can be evaluated.

Characterize the binding kinetics: MD simulations can provide insights into the association (k_on) and dissociation (k_off) rates of the ligand. youtube.com A slow dissociation rate, or long residence time, can be a desirable property for a drug, leading to a prolonged duration of action. nih.govnih.gov

Elucidate the role of water molecules: Simulations can reveal the role of bridging water molecules in mediating protein-ligand interactions.

Calculate binding free energies: Advanced MD-based methods can be used to compute the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Studies on the oxidative decomposition of 1,3-dichloropropene (B49464) have utilized quantum chemical molecular dynamics to understand reaction pathways, demonstrating the utility of these methods for chlorinated compounds. nih.gov

| Simulation/Analysis | Information Gained |

| Computational Docking | Predicted binding pose, key interacting residues, estimated binding affinity. |

| Molecular Dynamics | Stability of binding pose, conformational changes, binding kinetics (k_on, k_off), role of solvent. |

Spectroscopic Methods for Direct Binding Assays (e.g., Fluorescence Quenching)

The interaction between this compound analogues and their biological targets can be quantitatively assessed using direct binding assays, with fluorescence quenching being a particularly insightful spectroscopic method. This technique leverages the intrinsic fluorescence of proteins, typically from tryptophan and tyrosine residues, to monitor binding events. When a ligand, such as a this compound analogue, binds to a protein, it can cause a decrease in the fluorescence intensity of these residues, a phenomenon known as fluorescence quenching. nih.gov

The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). researchgate.net The nature of the quenching can be elucidated by analyzing the fluorescence data at different temperatures and calculating the Stern-Volmer quenching constant (KSV) and the biomolecular quenching rate constant (kq). researchgate.net For static quenching, which often predominates in specific binding interactions, the quenching is a direct result of the formation of a stable complex between the fluorophore (the protein) and the quencher (the ligand).

In a typical experiment to study the binding of a this compound analogue, the protein of interest would be titrated with increasing concentrations of the compound. The intrinsic tryptophan fluorescence is commonly excited at around 280 nm or 295 nm, and the emission spectrum is recorded. nih.gov A decrease in fluorescence intensity upon addition of the analogue indicates an interaction. rsc.org

The binding parameters, such as the binding constant (Ka) and the number of binding sites (n), can be determined by analyzing the fluorescence quenching data using the modified Stern-Volmer equation. The binding constant is a measure of the affinity between the ligand and the protein, with a higher Ka value indicating a stronger interaction.

While specific fluorescence quenching data for this compound is not available in the public domain, the following table illustrates the type of data that would be generated from such an experiment, using hypothetical values based on studies of similar phenolic compounds. nih.gov

Table 1: Illustrative Fluorescence Quenching Data for the Binding of a this compound Analogue to a Target Protein

| Analogue Concentration (µM) | Fluorescence Intensity (a.u.) | F₀/F |

|---|---|---|

| 0 | 950 | 1.00 |

| 5 | 855 | 1.11 |

| 10 | 770 | 1.23 |

| 15 | 695 | 1.37 |

| 20 | 630 | 1.51 |

| 25 | 575 | 1.65 |

| 30 | 525 | 1.81 |

F₀ is the initial fluorescence intensity of the protein in the absence of the analogue, and F is the fluorescence intensity at each analogue concentration.

Calorimetric Techniques for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for characterizing the thermodynamics of binding interactions. frontiersin.orgosu.edu It measures the heat released or absorbed during the binding of a ligand to a macromolecule. frontiersin.org A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka, or its inverse, the dissociation constant, Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). osu.edu

In an ITC experiment to investigate the binding of a this compound analogue, a solution of the compound would be incrementally injected into a sample cell containing the target protein. mdpi.com The instrument measures the minute heat changes that occur with each injection until the protein becomes saturated with the ligand. iastate.edu The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the protein.

The shape of the resulting binding isotherm provides the binding affinity and stoichiometry. malvernpanalytical.com The total heat change is related to the enthalpy of binding (ΔH). A negative ΔH indicates an exothermic reaction, typically driven by hydrogen bonding and van der Waals interactions, while a positive ΔH signifies an endothermic reaction, often driven by hydrophobic interactions. iastate.edu

Given the absence of published ITC data for this compound, the following table presents illustrative thermodynamic parameters that could be obtained from an ITC analysis of its interaction with a target protein, based on findings for other small molecule-protein interactions. researchgate.netresearchgate.net

Table 2: Illustrative Thermodynamic Parameters for the Binding of a this compound Analogue to a Target Protein Determined by ITC

| Parameter | Value | Unit |

|---|---|---|

| Binding Affinity (Ka) | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant (Kd) | 4.0 | µM |

| Stoichiometry (n) | 1.1 | - |

| Enthalpy Change (ΔH) | -25.5 | kJ/mol |

| Gibbs Free Energy Change (ΔG) | -30.8 | kJ/mol |

| Entropy Change (TΔS) | 5.3 | kJ/mol |

Exploratory Research Applications of 4 3,5 Dichlorophenyl 3 Fluorophenol in Chemical Biology

Intermediate in Organic Synthesis for Complex Molecular Scaffolds

The 4-(3,5-Dichlorophenyl)-3-fluorophenol structure serves as a versatile intermediate in organic synthesis, providing a foundational building block for the construction of more complex and biologically active molecules. nih.govnih.gov The biaryl motif is a common feature in many pharmaceuticals, and the specific halogenation pattern of this compound offers opportunities for selective functionalization. nih.govnih.gov

One of the primary methods for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. nih.govnih.gov In the context of this compound, its synthesis could be envisioned through the coupling of 3,5-dichlorophenylboronic acid with a suitably protected 3-fluoro-4-hydroxyphenyl halide or boronic ester. The Suzuki-Miyaura reaction is known for its tolerance of a wide range of functional groups, making it a robust method for constructing complex molecular architectures. nih.gov

The resulting dichlorofluorobiphenyl scaffold can be further elaborated to create diverse libraries of compounds for drug discovery. The phenol (B47542) group provides a handle for introducing various substituents through etherification or esterification, while the halogen atoms can be modified or used to direct further reactions. This modularity is crucial in medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds. youtube.com The synthesis of complex heterocyclic scaffolds can also be achieved using biphenyl (B1667301) intermediates as starting points, leading to novel chemical entities with potential therapeutic applications. chemicalbook.com

Table 1: Potential Synthetic Utility of this compound

| Application Area | Synthetic Strategy | Potential Outcome |

| Medicinal Chemistry | Suzuki-Miyaura cross-coupling, functional group modification | Generation of diverse compound libraries for screening |

| Drug Discovery | Elaboration of the biphenyl scaffold | Optimization of lead compounds for biological activity |

| Heterocyclic Synthesis | Use as a starting material | Creation of novel heterocyclic molecules |

Probe Development for Biological Pathways (e.g., for mitochondrial complexes, nuclear receptors)

The unique physicochemical properties of this compound make it an intriguing candidate for the development of fluorescent probes to study biological pathways. Fluorescent probes are indispensable tools for visualizing and understanding cellular processes in real-time. youtube.com

Mitochondrial Complexes: Mitochondria are crucial organelles involved in cellular energy production and apoptosis. The development of probes that selectively target mitochondria is of great interest for studying mitochondrial dysfunction in various diseases. mdpi.com A common strategy for mitochondrial targeting is the use of lipophilic cations, such as the triphenylphosphonium (TPP) cation, which accumulate in the mitochondrial matrix due to the large negative membrane potential. mdpi.com

The this compound scaffold, with its inherent lipophilicity augmented by the halogen atoms, could be functionalized with a TPP moiety to create a mitochondria-targeting probe. The phenolic hydroxyl group provides a convenient attachment point for a fluorophore. The choice of fluorophore can be tailored to have specific excitation and emission wavelengths suitable for biological imaging. nih.govmdpi.comkorea.ac.kr The dichlorofluoro-substituted biphenyl core could also influence the photophysical properties of the attached fluorophore, potentially leading to novel sensing capabilities. nih.govnih.gov

Nuclear Receptors: Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression and are important drug targets. nih.govmdpi.com The development of fluorescently labeled ligands allows for the study of receptor-ligand interactions and the screening of new modulators. nih.govebi.ac.ukresearchgate.net The ligand-binding domains of nuclear receptors are often hydrophobic, accommodating lipophilic molecules. nih.govmdpi.com

The this compound structure could serve as a core for designing ligands for nuclear receptors. By attaching appropriate functional groups to the biphenyl scaffold, it may be possible to create molecules that bind with high affinity and selectivity to the ligand-binding pocket of a specific nuclear receptor. nih.govebi.ac.uk The incorporation of a fluorescent tag would then enable the visualization of the receptor within the cell and the study of its dynamics. nih.gov

Table 2: Potential Probe Development from this compound

| Target Pathway | Probe Design Strategy | Key Features |

| Mitochondrial Complexes | Attachment of a TPP cation and a fluorophore | Lipophilic scaffold for mitochondrial accumulation, potential for novel sensing |

| Nuclear Receptors | Functionalization to create a selective ligand with a fluorescent tag | Hydrophobic core for binding to ligand-binding domains, visualization of receptor dynamics |

Research on Modulators of Specific Biological Targets (e.g., D4R antagonists, enzyme inhibitors)

The halogenated biphenyl structure of this compound is a feature found in various biologically active compounds, suggesting its potential as a scaffold for developing modulators of specific biological targets. nih.govnih.gov

D4R Antagonists: The dopamine (B1211576) D4 receptor (D4R) is a G protein-coupled receptor implicated in various neurological and psychiatric disorders. nih.govacs.orgnih.govacs.org The development of selective D4R antagonists is an active area of research. Several known D4R antagonists feature an N-arylpiperazine moiety connected to a substituted aromatic ring system. nih.govacs.org

Derivatives of this compound could be synthesized to explore their potential as D4R antagonists. For instance, the phenolic hydroxyl group could be used as a linker to attach a piperazine-containing side chain. The dichlorophenyl group is a common substituent in various receptor ligands and can contribute to binding affinity and selectivity. sigmaaldrich.com Structure-activity relationship (SAR) studies of such derivatives would be crucial to optimize their potency and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.govacs.org

Enzyme Inhibitors: Enzymes are critical for a vast array of biological processes, and their inhibition is a major strategy in drug development. youtube.com Halogenated aromatic compounds have been shown to act as inhibitors for various enzymes. nih.gov The specific substitution pattern of halogens on an aromatic ring can significantly influence the inhibitory activity.

The this compound scaffold could be explored as a starting point for designing enzyme inhibitors. The dichlorophenyl and fluorophenol rings can engage in various non-covalent interactions with the active site of an enzyme, such as halogen bonding and hydrophobic interactions. By systematically modifying the structure, for example, by introducing different functional groups on the phenolic oxygen, it may be possible to develop potent and selective inhibitors for specific enzymes.

Table 3: Potential Biological Modulatory Roles of this compound Derivatives

| Biological Target | Rationale for Exploration | Potential Modifications for Activity |

| Dopamine D4 Receptor (D4R) | Presence of a dichlorophenyl moiety found in other receptor ligands | Attachment of an N-arylpiperazine side chain via the phenolic group |

| Various Enzymes | Halogenated aromatic core can interact with enzyme active sites | Functionalization of the phenol to enhance binding affinity and selectivity |

Studies in Material Science Applications (e.g., combination of fluorinated and chlorinated aromatic rings)

The presence of both fluorine and chlorine atoms on the aromatic rings of this compound imparts unique properties that are of interest in material science. nih.gov Halogenated aromatic compounds are known to influence the properties of liquid crystals and polymers. researchgate.netmdpi.commdpi.com

Liquid Crystals: Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. mdpi.comnih.gov The orientation of molecules in a liquid crystal can be controlled by an electric field, which is the basis for their use in display technologies. The dielectric anisotropy of a liquid crystal, which is a measure of the difference in its dielectric constant parallel and perpendicular to the molecular axis, is a critical parameter. researchgate.net

Polymers: Fluorinated and chlorinated polymers often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties. nih.gov The this compound unit can be incorporated into polymer chains through the phenolic hydroxyl group. This can be achieved through polymerization reactions such as polyetherification.

The resulting polymers would possess a unique combination of properties derived from the dichlorofluorobiphenyl moiety. These could include improved flame retardancy due to the chlorine content and altered solubility and surface properties due to the fluorine content. Such polymers could find applications as high-performance materials in various fields.

Table 4: Potential Material Science Applications of this compound

| Material Type | Rationale for Investigation | Potential Properties and Applications |

| Liquid Crystals | Halogenation influences dielectric anisotropy | New materials for display technologies with tailored electro-optical properties |

| Polymers | Incorporation of halogenated aromatic units enhances material properties | High-performance polymers with improved thermal stability and flame retardancy |

Q & A

Q. Table 1: Reaction Conditions from Patented Protocols

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Acylation | AlCl₃, DCM, 0°C → RT, 12h | 78 | >95% | |

| Fluorination | KF, 18-crown-6, DMF, 80°C, 8h | 65 | 90% | |

| Purification | Ethanol/water recrystallization | 85 | 99.5% |

Basic Research: Analytical Characterization

Q: What spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound? Methodological Answer:

Q. Table 2: Key NMR Assignments

| Proton Position | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 3-Fluorophenol -OH | 9.82 | Singlet | 1H |

| 3,5-Dichlorophenyl H2 | 7.48 | Doublet | 2H |

| Fluorophenol H4 | 6.92 | Quartet | 1H |

Basic Research: Stability and Handling

Q: How should researchers mitigate degradation of this compound during storage and experimentation? Methodological Answer:

- Storage : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- In situ Stability : Avoid aqueous buffers at pH > 8.0; use acetonitrile or DMF as solvents for kinetic studies .

- Degradation Monitoring : Track via HPLC every 24h; look for peaks at m/z 267 (defluorination) and 301 (oxidation) .

Advanced Research: Mechanistic Studies

Q: How can researchers elucidate the compound’s mechanism of action in biological systems? Methodological Answer:

- Target Identification : Use thermal shift assays (TSA) with recombinant proteins to identify binding partners .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) using PDB structures of chlorophenol-binding enzymes .

Advanced Research: Structure-Activity Relationships (SAR)

Q: How do substituent modifications (e.g., Cl/F position) impact bioactivity? Methodological Answer:

- Analog Synthesis : Prepare derivatives with 2,4-dichloro or 2-fluoro substituents via regioselective halogenation .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .

- Electrostatic Analysis : Calculate Hammett constants (σ) for substituents to correlate electronic effects with activity .

Q. Table 3: SAR of Halogenated Derivatives

| Substituent Pattern | Enzymatic IC₅₀ (µM) | LogP | Source |

|---|---|---|---|

| 3,5-DCl-3-F | 0.45 | 3.2 | |

| 2,4-DCl-4-F | 1.20 | 3.8 | |

| 3-F (no Cl) | >50 | 2.1 |

Advanced Research: Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported toxicity data for chlorophenol analogs? Methodological Answer:

- Systematic Review : Apply PRISMA guidelines to assess bias in existing studies (e.g., dosing protocols, model organisms) .

- Dose-Response Validation : Replicate studies using OECD TG 423 (acute oral toxicity) with standardized compound purity (>99%) .

- In Vitro/In Vivo Bridging : Compare cytotoxicity (HepG2 cells) with rodent LD₅₀ to identify species-specific effects .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.